molecular formula C11H13FO B2917604 2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane CAS No. 1782395-85-0

2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane

Cat. No.: B2917604
CAS No.: 1782395-85-0
M. Wt: 180.222
InChI Key: OALSMXUIZMVOLL-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a fluorophenyl group attached to an ethyl chain, which is further connected to a methyloxirane ring. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane typically involves the reaction of 2-(2-fluorophenyl)ethyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods often focus on minimizing by-products and ensuring the sustainability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxirane ring, leading to the formation of diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group or the oxirane ring, resulting in the formation of various reduced products.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and pharmacokinetics.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential bioactivity and its use in studying enzyme mechanisms and metabolic processes.

Comparison with Similar Compounds

  • 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane
  • 2-[2-(4-Fluorophenyl)ethyl]-2-methyloxirane

Comparison: The primary difference between 2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane and its similar compounds lies in the position of the fluorine atom on the phenyl ring. This positional variation can significantly influence the compound’s chemical reactivity, physical properties, and biological activity. For instance, the ortho-fluorinated compound may exhibit different steric and electronic effects compared to its meta- or para-fluorinated counterparts, leading to variations in their behavior in chemical reactions and biological systems.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological interactions, and potential pharmaceutical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and innovations.

Properties

IUPAC Name

2-[2-(2-fluorophenyl)ethyl]-2-methyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-11(8-13-11)7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALSMXUIZMVOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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